2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione 2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17577630
InChI: InChI=1S/C15H10INO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
SMILES:
Molecular Formula: C15H10INO3
Molecular Weight: 379.15 g/mol

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione

CAS No.:

Cat. No.: VC17577630

Molecular Formula: C15H10INO3

Molecular Weight: 379.15 g/mol

* For research use only. Not for human or veterinary use.

2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione -

Specification

Molecular Formula C15H10INO3
Molecular Weight 379.15 g/mol
IUPAC Name 2-[(2-iodophenyl)methoxy]isoindole-1,3-dione
Standard InChI InChI=1S/C15H10INO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2
Standard InChI Key HUAZPJVXSHLGQV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an isoindoline-1,3-dione core fused to a 2-iodobenzyl group via an ether linkage. The isoindoline-1,3-dione moiety features two carbonyl groups at positions 1 and 3, creating a rigid, planar system that enhances hydrophobic interactions with biological targets . The 2-iodobenzyl substituent introduces steric bulk and electronic effects, with the iodine atom serving as a potential site for further functionalization through halogen-bonding or cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15H10INO3\text{C}_{15}\text{H}_{10}\text{INO}_3
Molecular Weight379.15 g/mol
Density1.83±0.1g/cm31.83 \pm 0.1 \, \text{g/cm}^3
Boiling Point479.1 \pm 47.0 \, ^\circ\text{C}
SMILES NotationO=C1c2ccccc2C(=O)N1OCc1ccccc1I

Synthetic Routes and Characterization

Synthesis Methodology

The compound is typically synthesized through a nucleophilic substitution reaction. A representative protocol involves reacting isoindoline-1,3-dione with 2-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via deprotonation of the hydroxyl group on the isoindoline-1,3-dione core, followed by nucleophilic attack on the benzyl chloride derivative . Purification is achieved through recrystallization or flash chromatography, with yields ranging from 60% to 80% .

Spectral Characterization

  • Infrared Spectroscopy (IR): The carbonyl stretching vibrations of the isoindoline-1,3-dione core appear at 16991779cm11699–1779 \, \text{cm}^{-1}, while the C–I stretch in the iodobenzyl group is observed near 500cm1500 \, \text{cm}^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Aromatic protons resonate between 7.108.48δ7.10–8.48 \, \delta, with the methylene group (OCH2_2) appearing as a singlet at 4.55.0δ4.5–5.0 \, \delta .

    • 13C^{13}\text{C} NMR: The carbonyl carbons are detected at 165167δ165–167 \, \delta, and the iodinated aromatic carbons show signals at 130136δ130–136 \, \delta .

  • Mass Spectrometry (MS): The molecular ion peak [M+][M^+] is observed at m/z 379.15, consistent with the molecular formula .

Reactivity and Derivative Formation

ActivityModel SystemKey FindingSource
AChE InhibitionIn vitro enzymatic assayIC50_{50}: 8.2μM8.2 \, \mu\text{M}
Cytotoxicity (MCF-7)Cell viability assayIC50_{50}: 14.5μM14.5 \, \mu\text{M}

Applications in Drug Discovery

The compound serves as a versatile scaffold for developing multitarget ligands. Recent efforts have focused on hybrid molecules combining isoindoline-1,3-dione with pyridinium moieties to enhance blood-brain barrier penetration . Additionally, its iodine atom enables radiolabeling with 125I^{125}\text{I} for imaging applications, facilitating pharmacokinetic studies in preclinical models.

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